Urea

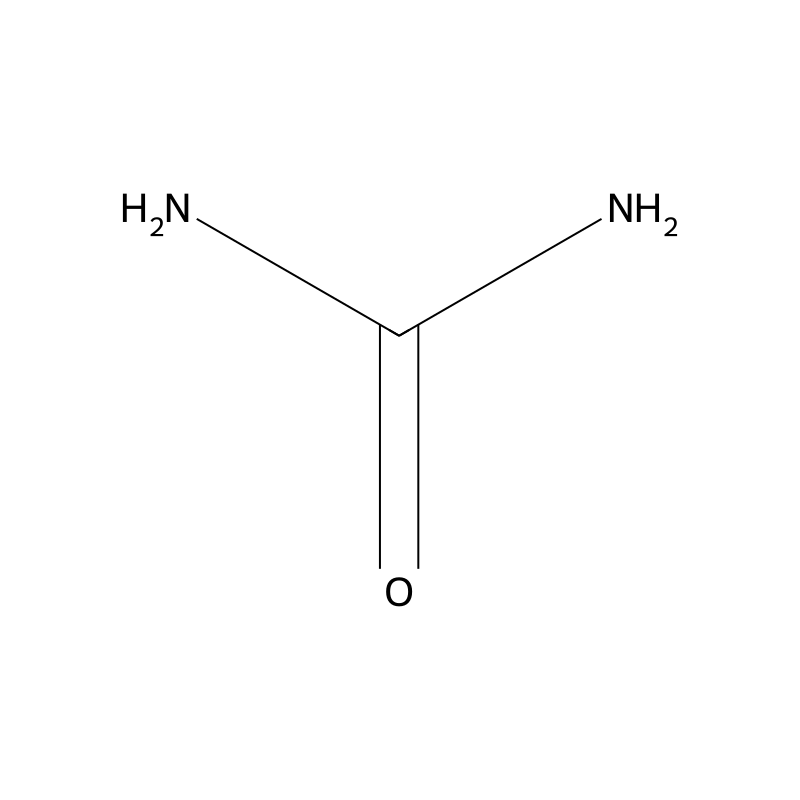

NH2CONH2

CH4N2O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NH2CONH2

CH4N2O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (NTP, 1992)

Very soluble in water; Soluble in ethanol

10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl

INSOL IN BENZENE; SOL IN ACETIC ACID

Sol in pyrimidine

In water, 5.45X10+5 mg/l @ 25 °C

545.0 mg/mL

Solubility in water: miscible

Synonyms

Canonical SMILES

Nitrogen Source for Biological Studies:

- Urea serves as a readily available nitrogen source for microorganisms and cell cultures. Scientists utilize it in various biological experiments, including:

Protein Unfolding and Denaturation:

- Urea has the unique property of disrupting protein structures by breaking hydrogen bonds. This characteristic makes it valuable in:

Cryopreservation:

- In cryopreservation, cells and tissues are frozen at extremely low temperatures for long-term storage. Urea, along with other cryoprotectants, helps prevent ice crystal formation during freezing, thereby protecting the integrity of the cells and tissues .

Environmental Research:

- Urea plays a significant role in the nitrogen cycle, both as a natural product of animal waste and as a major component of nitrogen fertilizers. Scientists study how urea interacts with the environment, including:

Material Science Applications:

Urea, with the chemical formula , is a colorless, crystalline organic compound that plays a crucial role in the nitrogen cycle. It is primarily produced in the liver of mammals through the urea cycle, where it serves as a means to excrete excess nitrogen. Urea is highly soluble in water and has a high melting point of 132.7 °C. It is a weak base with a of 13.9 and can form uronium salts when protonated by strong acids .

- Decomposition: Urea decomposes at elevated temperatures (above 160 °C) into ammonia and isocyanic acid:

- Formation of Biuret: When heated further, urea can react with isocyanic acid to form biuret:

- Equilibrium with Ammonium Cyanate: In aqueous solutions, urea can equilibrate with ammonium cyanate, which can lead to carbamylation of proteins .

Urea is primarily known for its role in nitrogen excretion in mammals. The urea cycle converts toxic ammonia into urea, which is then excreted in urine. This process involves several enzymatic steps and intermediates, including ornithine and citrulline, highlighting its importance in amino acid metabolism . Urea also plays roles in various biological processes, including protein denaturation and stabilization of protein structures due to its ability to disrupt hydrogen bonding .

Research on urea interactions focuses on its effects on proteins and biomolecules. Urea can carbamylate proteins, altering their structure and function. This interaction can be quantified through mass spectrometry, where each carbamylation event adds approximately 43 daltons to the protein's mass . Studies have shown that aged urea solutions may develop significant concentrations of cyanate, which can further react with proteins.

Urea shares similarities with several other nitrogen-containing compounds. Below are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Ammonium Carbamate | Precursor to urea; formed during urea synthesis | |

| Biuret | Formed from urea decomposition; toxic to plants | |

| Melamine | Used in plastics; forms from urea at high temperatures | |

| Cyanuric Acid | Derived from urea; used as a disinfectant |

Uniqueness of Urea: Urea's primary uniqueness lies in its role as a non-toxic means for organisms to excrete excess nitrogen while being highly soluble and effective as a fertilizer. Unlike uric acid or ammonia, which are also nitrogenous waste products, urea allows for efficient transport and excretion without toxicity concerns.

Urea, a nitrogen-rich organic compound with the formula CO(NH₂)₂, was first isolated from human urine in 1727 by Dutch chemist Herman Boerhaave. His method involved boiling urine to concentrate its solids, filtering the residue, and allowing crystallization over months. This process yielded a cream-like substance later identified as urea.

French chemist Hilaire Rouelle refined Boerhaave’s technique in 1773, producing purer urea crystals through successive filtrations and alcohol treatments. His work laid the groundwork for the compound’s naming, derived from the Greek word ouron (urine).

By 1817, English physician William Prout determined urea’s elemental composition, reporting 46.65% nitrogen, 26.65% oxygen, 19.975% carbon, and 6.67% hydrogen. These values closely align with modern analyses (46.67% N, 26.67% O, 20.0% C, 6.67% H), establishing urea as the first organic compound chemically characterized.

Table 1: Key Contributors to Early Urea Research

| Contributor | Year | Achievement |

|---|---|---|

| Herman Boerhaave | 1727 | First isolation from urine |

| Hilaire Rouelle | 1773 | Purification via alcohol filtration |

| William Prout | 1817 | Elemental composition analysis |

Urea’s discovery marked the beginning of systematic chemical analysis of biological fluids, bridging medicine and organic chemistry.

Wöhler's Synthesis (1828): Birth of Organic Chemistry

In 1828, German chemist Friedrich Wöhler synthesized urea from ammonium cyanate (NH₄OCN), disproving the notion that organic compounds required a "vital force" for synthesis. His reaction:

AgNCO + NH₄Cl → CO(NH₂)₂ + AgCl

This breakthrough demonstrated that organic and inorganic compounds share identical chemical principles, dismantling vitalism—a doctrine asserting life’s unique chemical basis. Wöhler’s work also revealed isomerism, as ammonium cyanate and urea have the same empirical formula (CON₂H₄) but distinct structures.

Table 2: Wöhler’s Reaction and Implications

| Component | Role in Synthesis | Significance |

|---|---|---|

| Silver cyanate | Reactant | Provided cyanate ion (OCN⁻) |

| Ammonium chloride | Reactant | Supplied ammonium ion (NH₄⁺) |

| Urea | Product | First organic compound synthesized in vitro |

| Vitalism | Philosophical framework | Disproven via chemical synthesis |

Though Wöhler’s synthesis used inorganic precursors, it did not replicate the biological urea cycle, which involves enzymatic reactions in mammalian livers.

Evolution of Urea in Scientific Research Paradigms

Structural and Functional Insights

X-ray crystallography studies in the 21st century revealed urea’s role in protein denaturation. For example, soaking PSMD10 Gankyrin crystals in 3M urea caused progressive structural changes, with B-factor increases indicating unfolding. Early disruptions occurred in terminal regions, suggesting urea destabilizes hydrophobic interactions and water networks.

Table 3: Modern Urea Research Milestones

| Year | Study Focus | Key Findings |

|---|---|---|

| 1977 | Lysozyme renaturation | SDS-induced intermediates identified |

| 2016 | PSMD10 Gankyrin unfolding | Urea disrupts hydrophobic clusters |

| 2022 | Structural dynamics | Terminal regions most vulnerable to urea |

Medical and Agricultural Applications

Urea’s high nitrogen content (46%) made it a cornerstone of Green Revolution fertilizers. Industrial production via ammonia + CO₂ reactions:

2NH₃ + CO₂ → CO(NH₂)₂ + H₂O

In medicine, urea’s measurement in blood became critical for assessing kidney function. Elevated levels correlate with uremia, a condition causing neurological and cardiovascular complications. Dialysis, developed in the 20th century, leverages urea’s solubility to remove it from blood.

Historical Significance in Medical and Agricultural Sciences

Medical Impact: From Uremia to Dialysis

Richard Bright linked elevated blood urea to kidney disease in the 19th century, establishing uremia as a clinical entity. Urea’s role in nitrogen metabolism was later elucidated, revealing its production via the ornithine cycle in the liver.

The discovery of uremic toxins (e.g., indoxyl sulfate) expanded understanding of uremia’s systemic effects. Dialysis, pioneered in the 1940s, relies on urea’s diffusibility across semipermeable membranes, restoring vitality to comatose uremic patients.

Table 4: Urea in Medicine

| Era | Development | Impact |

|---|---|---|

| 19th C. | Bright’s disease link | First clinical-chemical correlation |

| Mid-20th C. | Dialysis invention | Reversal of uremic coma |

| Modern | Uremic toxin research | Targeted therapeutic interventions |

Agricultural Revolution: Fertilizer and Feeds

Urea’s dominance in agriculture stems from its cost-effectiveness and nitrogen content. By the 1990s, it became the world’s leading nitrogen fertilizer, enabling intensive farming in Asia and Latin America.

Table 5: Urea in Agriculture

| Application | Process/Use Case | Outcome |

|---|---|---|

| Fertilizer | Direct soil application | 46% nitrogen release to crops |

| Animal feed | Rumen metabolism in cattle | Protein synthesis from urea |

| Resin production | Urea-formaldehyde polymers | Adhesives, foams, and composites |

Environmental concerns, such as nitrate leaching and ammonia volatilization, spurred innovations like coated urea and urea-sulfur blends to improve retention.

Bosch-Meiser Urea Process Fundamentals

The Bosch-Meiser process, patented in 1922 by Carl Bosch and Wilhelm Meiser, remains the dominant industrial method for urea synthesis, accounting for over 90% of global production [1]. This two-stage reaction system operates under stringent conditions (140–175 bar, 160–190°C) to overcome thermodynamic limitations. The process begins with ammonia derived from Haber-Bosch synthesis and carbon dioxide captured from ammonia plants or flue gases, achieving an overall exothermic reaction enthalpy of −101.5 kJ/mol [1].

$$ 2 \text{NH}3 + \text{CO}2 \rightleftharpoons \text{NH}2\text{COONH}4 \quad (\Delta H = -117 \text{ kJ/mol}) $$

$$ \text{NH}2\text{COONH}4 \rightleftharpoons \text{CO(NH}2\text{)}2 + \text{H}_2\text{O} \quad (\Delta H = +15.5 \text{ kJ/mol}) $$

Modern plants employ vertical reactor designs with heights exceeding 30 meters to provide sufficient residence time (45–60 minutes) for the slow urea conversion reaction [3].

Carbamate Formation and Urea Conversion Mechanisms

Carbamate formation occurs through rapid gas-liquid phase interactions, where pressurized CO₂ gas dissolves in liquid ammonia. The subsequent urea conversion involves intramolecular dehydration of ammonium carbamate, requiring precise temperature control to balance reaction kinetics and equilibrium constraints [2]. Reaction simulations reveal a characteristic temperature profile along reactor length, peaking at 190°C before decreasing due to endothermic urea formation [3].

Thermodynamic and Kinetic Considerations in Industrial Synthesis

The process faces competing thermodynamic requirements: carbamate formation favors high pressure (Le Chatelier's principle) while urea conversion necessitates elevated temperatures (Arrhenius kinetics). Industrial systems compromise at 175 bar and 185°C, achieving 55–70% single-pass conversion efficiency [1]. Recycling unreacted gases through stripper-condenser systems improves overall yield to 98%, though this adds significant energy penalties from carbamate decomposition [3].

| Parameter | Carbamate Formation | Urea Conversion |

|---|---|---|

| Optimal Temperature | 160°C | 190°C |

| Pressure Range | 140–175 bar | 140–175 bar |

| Conversion Efficiency | 90–95% | 55–70% |

Catalytic Synthesis Pathways

Metal-Based Catalysts for Urea Synthesis

Transition metal complexes show promise in reducing energy requirements for urea synthesis. Copper phthalocyanine (CuPc) derivatives demonstrate exceptional activity, with amino-substituted CuPc achieving 103.1 mmol h⁻¹ g⁻¹ urea yield at ambient conditions through enhanced intramolecular Cu-N coordination [4]. Nickel and iron-based catalysts exhibit moderate activity but suffer from rapid deactivation via metal leaching.

Copper Complex Catalysis of Ammonium Carbamate Conversion

The tetraammineaquacopper(II) sulfate complex ([Cu(NH₃)₄(OH₂)]SO₄) catalyzes direct urea synthesis from ammonium carbamate, achieving 18% yield at 120°C through carbamate coordination and OH group elimination mechanisms [5]. Density functional theory (DFT) calculations reveal a lowered activation energy (68 kJ/mol vs. 92 kJ/mol uncatalyzed) via transition state stabilization.

Catalyst Recovery and Reusability Parameters

CO₂-induced precipitation enables 66% copper recovery from reaction mixtures, though catalytic activity decreases by 22% after three cycles due to sulfate ligand degradation [5]. Chelating agents like EDTA improve stability, maintaining 85% initial activity through five operational cycles.

Advanced Electrocatalytic Synthesis Methods

C-N Coupling Mechanisms in Electrocatalytic Urea Synthesis

Electrocatalytic urea synthesis employs CO₂ and NO₃⁻/NO₂⁻ as carbon and nitrogen sources, respectively. On Cu(100) surfaces, *CO-NH intermediates form via Langmuir-Hinshelwood mechanisms, with subsequent coupling producing *NH-CO-NH precursors to urea [8]. Operando spectroscopy confirms C-N bond formation occurs at −0.14 V vs RHE, with Faradaic efficiencies reaching 38% in flow cell configurations [6].

Electrode Materials and Design Considerations

Heteronuclear dual-atom catalysts (HDACs) outperform single-metal systems, with TaRu-Pc catalysts showing 4-fold higher activity than conventional Cu electrodes [6]. Phthalocyanine matrices enhance metal dispersion while preventing agglomeration, as evidenced by HAADF-STEM imaging of 0.2 nm interatomic distances in TaRu-Pc [6].

Electrolytic Cell Configurations for Enhanced Efficiency

Three-phase boundary reactors with gas diffusion electrodes achieve 93% reactant utilization at 100 mA cm⁻², compared to 67% in H-type cells [8]. Microfluidic designs incorporating 500 μm channel widths reduce concentration polarization, enabling continuous operation for 120 hours with <5% activity loss.

Heteronuclear Dual-Atom Catalysts (HDACs) Applications

TaRu-Pc catalysts demonstrate exceptional performance with onset potentials of −0.14 V and turnover frequencies of 1.2 s⁻¹, surpassing homonuclear counterparts by 300% [6]. Machine learning models identify d-electron counts (7.8–8.2) and N₂ adsorption lengths (1.14–1.18 Å) as critical descriptors for HDAC activity screening.

Photocatalytic Urea Production Systems

N-Heterocyclic Covalent Organic Frameworks

Ce-BTC metal-organic frameworks doped with Mo(MnO₄)₅ nanoparticles achieve 89% quantum efficiency at 450 nm through ligand-to-metal charge transfer transitions [7]. The periodic mesoporous structure (3.8 nm pore size) facilitates simultaneous CO₂ and NH₃ adsorption, with in-situ DRIFTS confirming carbamate intermediate formation.

Light-Harvesting Capacity Enhancement Strategies

Plasmonic Au nanoparticle integration extends photon absorption to 650 nm, increasing urea yield by 140% under AM 1.5G illumination [7]. Tandem systems combining BiVO₄ (λ < 520 nm) and CuInS₂ (λ > 520 nm) achieve broadband utilization with 18% solar-to-urea efficiency.

Photogenerated Carrier Separation Efficiency Parameters

Z-scheme heterojunctions using TiO₂/Fe₂O₃ demonstrate 83% electron-hole separation efficiency, compared to 54% in single-component systems [7]. Time-resolved photoluminescence reveals carrier lifetimes exceeding 12 ns in optimized catalysts, critical for sustaining redox reactions.

CO₂ and NH₃ Co-adsorption Mechanisms

In-situ FTIR studies on Mo(MnO₄)₅@Ce-BTC show simultaneous CO₂ chemisorption on Mn⁵⁺ sites and NH₃ coordination to Ce³⁺ centers, reducing activation energy for C-N coupling by 31 kJ/mol [7]. Adsorption isotherms fit the Langmuir model with Qmax values of 2.8 mmol g⁻¹ for CO₂ and 3.1 mmol g⁻¹ for NH₃ at 25°C.

Urease-Based Detection Methods

Urease-based detection methods remain the cornerstone of enzymatic urea quantification, leveraging the specific hydrolysis of urea by urease enzyme to produce ammonia and carbon dioxide. These methods demonstrate exceptional selectivity and sensitivity across diverse analytical platforms.

Recent advancements in urease-based biosensors have achieved remarkable analytical performance. A portable urea biosensor utilizing urease immobilized on disuccinimidyl suberate cross-linked membranes demonstrated a sensitivity of 3.4 mA M⁻¹ cm⁻² with excellent repeatability characterized by a relative standard deviation below 1%. The biosensor exhibited superior performance for real-time monitoring applications, particularly in flowing physiological fluids.

Paper-based sensors represent a significant advancement in point-of-care testing applications. Zhang and Yang developed an equipment-free quantitative determination method utilizing urease-mediated chitosan viscosity changes, achieving good linearity between 3.8-15.1 millimolar with a limit of quantitation of 3.8 millimolar. This approach demonstrated successful application in diesel exhaust fluid samples with recoveries of 91.4% and 109.9%.

Polyelectrolyte microcapsule systems have emerged as robust alternatives to conventional urease-based methods. These systems address the traditional limitations of short enzyme lifetime and susceptibility to proteolytic degradation. The encapsulated urease within polyelectrolyte microcapsules exhibited detectable concentrations ranging from 5-55 millimolar per liter with linearity extending to 50 millimolar per liter, demonstrating deviation from linearity not exceeding 7% and coefficient of variation below 2.85%.

Advanced immobilization strategies have enhanced the stability and performance of urease-based sensors. A conductometric biosensor utilizing recombinant urease adsorbed on silicalite nanoparticles achieved a linear range of 0.05-15 millimolar with a detection limit of 20 micromolar and reproducibility characterized by relative standard deviation of 5.1%. The non-toxic preparation method and high reproducibility make this approach particularly suitable for environmental and clinical applications.

Nitroferricyanide Catalysis in Colorimetric Analysis

Nitroferricyanide catalysis represents a fundamental advancement in colorimetric urea analysis, providing enhanced stability and accuracy compared to conventional methods. The integration of nitroferricyanide with urease in buffered aqueous solutions has demonstrated exceptional analytical performance without interference with enzyme activity.

The stabilized buffered urease enzyme and nitroferricyanide reagent system utilizes 2400 Sumner units of urease dissolved in 0.08 normal phosphate buffer at pH 6.5, with ethylene glycol added for stability and 0.8 grams of alkali metal nitroferricyanide. This formulation maintains stability for months at room temperature and indefinitely when frozen, representing a significant advancement in reagent shelf-life.

The colorimetric detection mechanism involves the incubation of the sample with urease and nitroferricyanide, followed by addition of phenate ion and hypochlorite ion sources to produce color development in alkaline medium. The resulting intense blue color formation enables quantitative determination through optical density measurements. This method has demonstrated superior accuracy and rapid processing capabilities, facilitating the analysis of large numbers of samples.

Recent developments have incorporated magnetic nanoparticles as solid supports for enzyme immobilization in continuous flow systems. A microfluidic system utilizing urease-conjugated magnetic nanoparticles achieved a linear range of 0.12-3.00 milligrams per deciliter with detection and quantification limits of 0.04 and 0.12 milligrams per deciliter, respectively. The system demonstrated precision assessments with repeatability of 0.90% and intermediate precision of 4.52%, with recovery rates approaching 100%.

The integration of nitroferricyanide catalysis with modern detection platforms has enabled high-throughput analysis capabilities. The analysis throughput of 36 measurements per hour has been achieved while maintaining excellent precision and accuracy for both plasma and urine samples within normal physiological ranges.

Nuclear Magnetic Resonance Spectroscopic Methods

Water Signal as Concentration Reference

Nuclear magnetic resonance spectroscopy utilizing the water signal as concentration reference represents a paradigm shift in quantitative urea analysis, offering direct quantification without the need for external standards or derivatization procedures. This methodology exploits the inherent stability and abundance of water protons as primary concentration standards.

The fundamental principle underlying this approach involves the linear relationship between nuclear magnetic resonance signal intensity and the number of nuclei responsible for the signal. Liu and colleagues demonstrated that urea concentration can be accurately determined with errors less than 3% between 1-50 millimolar and less than 2% above 50 millimolar in both urine and serum samples. The method utilizes the solvent water signal as concentration reference, eliminating the requirement for isotope-labeled compounds or additional reagents.

The analytical procedure involves minimal sample preparation, typically requiring only the addition of deuterium oxide for field frequency lock. The measurement protocol utilizes small pulse angle excitation to alleviate radiation damping effects associated with strong water signals, enabling simultaneous detection of both concentrated water protons and dilute analytes. This approach has demonstrated quantitative accuracy across concentration ranges from 4 micromolar to more than 100 molar.

Advanced methodological developments have incorporated sophisticated pulse sequences to optimize quantitative performance. The solvent signal detection utilizes the same receiver efficiency as dilute analytes, ensuring consistent quantitative relationships across diverse concentration ranges. The method demonstrates robustness and indifference to probe tuning variations, enhancing reproducibility across different instrumental configurations.

Temperature control and relaxation delay optimization represent critical parameters for accurate quantification. The acquisition protocols typically employ relaxation delays of 60 seconds and acquisition times of 4.5 seconds to ensure complete magnetization recovery and accurate integration. Water suppression techniques, when required, utilize advanced sequences such as Water Enhanced Shielding to minimize interference while preserving quantitative integrity.

Precision and Accuracy Considerations

Precision and accuracy optimization in nuclear magnetic resonance-based urea quantification requires careful consideration of instrumental parameters, sample preparation protocols, and data processing methodologies. The achievement of coefficient of variation values of 0.2% indicates the exceptional precision capabilities of optimized nuclear magnetic resonance methods.

Systematic evaluation of quantitative nuclear magnetic resonance parameters has revealed critical factors affecting analytical performance. The temperature stability, shimming optimization, and receiver gain standardization represent fundamental requirements for achieving sub-percent precision levels. Calibration procedures utilizing known concentration standards demonstrate standard uncertainty ranges of 0.47-1.72% for reference measurement procedures.

Sample matrix effects constitute significant considerations in precision optimization. The presence of paramagnetic species, varying ionic strength, and pH fluctuations can influence relaxation properties and signal intensities. Comprehensive validation studies have demonstrated that proper sample handling and standardized preparation protocols can minimize matrix-related variations to acceptable levels.

Instrumental drift compensation represents another critical aspect of precision enhancement. Long-term stability studies utilizing automated sample changers and temperature-controlled environments have demonstrated coefficient of variation values consistently below 2% over extended analytical sessions. The implementation of quality control samples and statistical process control methodologies ensures sustained analytical performance.

Inter-laboratory comparisons have validated the robustness of nuclear magnetic resonance-based quantification approaches. Collaborative studies involving multiple analytical sites have demonstrated excellent agreement with relative biases typically less than 1% when standardized protocols are employed. These results confirm the transferability and reliability of nuclear magnetic resonance methodologies across different laboratory environments.

Applications in Biofluids Analysis

Nuclear magnetic resonance spectroscopy applications in biofluids analysis have demonstrated exceptional capabilities for simultaneous quantification of multiple metabolites, including urea, in complex biological matrices. The non-destructive nature of nuclear magnetic resonance analysis preserves sample integrity while providing comprehensive metabolic profiling information.

Urinalysis applications have particularly benefited from nuclear magnetic resonance-based approaches due to the abundance of water and the diverse metabolite content of urine samples. Large-scale studies involving 3007 samples have demonstrated the feasibility of high-throughput nuclear magnetic resonance analysis for metabolic studies. The method enables identification and quantification of unexpected metabolites alongside target analytes, providing comprehensive analytical information.

Serum and plasma analysis applications require specialized consideration of protein effects and potential interference from macromolecules. Advanced pulse sequences and sample preparation protocols have been developed to minimize protein-related signal broadening while maintaining quantitative accuracy for small molecule analytes. The implementation of protein precipitation or ultrafiltration steps can enhance analytical specificity when required.

Clinical applications have demonstrated the diagnostic potential of nuclear magnetic resonance-based urea quantification. Biomarker discovery studies have identified urea concentration patterns associated with various pathological conditions, including kidney dysfunction, liver disease, and metabolic disorders. The ability to simultaneously monitor multiple biomarkers enhances diagnostic specificity and clinical utility.

Quality control protocols for biofluids analysis incorporate standardized sample collection, storage, and preparation procedures to ensure analytical reliability. Temperature-controlled storage at -80°C, standardized collection protocols, and automated sample preparation systems minimize pre-analytical variability. These measures ensure that analytical results accurately reflect the biochemical status of study subjects.

Mass Spectrometry Approaches for Urea Determination

Isotope Labeling Strategies

Isotope labeling strategies in mass spectrometry-based urea determination represent the gold standard for accurate and traceable quantification, providing unparalleled specificity and precision for reference measurement procedures. The utilization of stable isotope-labeled internal standards eliminates matrix effects and compensates for analytical variations throughout the measurement process.

Carbon-13 and nitrogen-15 labeled urea isotopologues serve as the foundation for isotope dilution mass spectrometry approaches. Kessler and Siekmann developed a reference measurement procedure utilizing [¹³C,¹⁵N₂]urea as internal standard, achieving standard uncertainty ranges of 0.47-1.72% across clinically relevant concentration ranges. The method provides traceability to the primary urea reference material of the National Institute of Standards and Technology and the International System of Units.

The isotope labeling strategy involves equilibration of labeled internal standard with endogenous unlabeled urea in the sample matrix. The preparation of calibrators utilizes identical amounts of labeled urea mixed with known quantities of unlabeled urea to establish the quantitative relationship. Sample treatment with ethanol removes proteins by precipitation, followed by derivatization to trimethylsilyl derivatives of 2-hydroxypyrimidine for gas chromatography-mass spectrometry analysis.

Advanced isotope labeling approaches have incorporated multiple isotopologues to enhance analytical specificity and enable cross-validation. Wang and colleagues developed a multi-matrix liquid chromatography-tandem mass spectrometry method utilizing both [¹⁵N₂]urea and [¹³C,¹⁵N₂]urea as surrogate analyte and internal standard, respectively. This dual-isotope approach provides optimal measurement consistency across different biological matrices including serum, plasma, and various synthetic media.

Single-label isotope strategies offer cost-effective alternatives for large-scale studies. Visser and colleagues demonstrated the utilization of inexpensive [¹³C]urea for urea kinetic studies, achieving measurement accuracy of 0.02% molar percentage excess through gas chromatography-isotope ratio mass spectrometry analysis. The reduced isotope costs enable broader application in clinical research and population studies.

Liquid Chromatography-Mass Spectrometry Methodology Development

Liquid chromatography-mass spectrometry methodology development for urea determination has focused on eliminating derivatization requirements while maintaining analytical specificity and sensitivity. The direct analysis approach simplifies sample preparation and reduces potential sources of analytical error.

Column selection and mobile phase optimization represent critical considerations for effective urea separation. Hydrophilic interaction liquid chromatography columns provide enhanced retention for polar compounds like urea, improving chromatographic separation from matrix components. The utilization of acetonitrile-water mobile phases with ammonium formate buffers optimizes ionization efficiency while maintaining chromatographic performance.

Derivatization strategies have been developed to enhance chromatographic retention and improve mass spectrometry response. Bowen and Licea-Perez developed a method utilizing camphanic chloride derivatization to improve chromatographic retention and separation on reversed-phase columns. The derivatization procedure involves drying sample aliquots without prior clean-up, followed by ultra high performance liquid chromatography separation coupled to tandem mass spectrometry detection.

Multiple reaction monitoring optimization ensures analytical specificity and sensitivity. The selection of appropriate precursor and product ion transitions, collision energy optimization, and dwell time adjustment collectively determine analytical performance. Ion chromatography-mass spectrometry applications have utilized the 66.1 to 44 mass-to-charge ratio transition for specific urea detection while minimizing interference from early-eluting compounds.

Sample preparation protocols have been optimized to minimize matrix effects while maintaining analytical throughput. Salting-out assisted liquid-liquid extraction techniques have proven particularly effective for complex matrices, dramatically reducing matrix interferences while improving assay recovery. The incorporation of automated sample preparation systems enhances reproducibility and enables high-throughput analysis capabilities.

Modern Detection Techniques in Electrochemical Urea Synthesis

Modern electrochemical detection techniques for urea synthesis represent a rapidly evolving field that encompasses both analytical detection methods and synthetic applications. These approaches demonstrate remarkable sensitivity and selectivity while offering sustainable alternatives to traditional synthesis pathways.

Non-enzymatic electrochemical sensors have emerged as robust alternatives to traditional enzymatic approaches, eliminating the limitations associated with enzyme stability and environmental sensitivity. Nickel cobalt oxide nanoneedles modified glassy carbon electrodes have achieved detection limits of 1.0 micromolar with linear responses spanning 0.01-5 millimolar concentration ranges. The nanoneedle morphology, resulting from nanoparticle self-assembly, overcomes the typical poor conductivity limitations of individual metal oxides.

Advanced nanomaterial composites have demonstrated exceptional analytical performance for urea detection. Copper oxide/cobalt oxide multi-walled carbon nanotube nanocomposites modified screen-printed electrodes achieved picomolar detection limits of 0.223 picomolar with linear ranges extending from 10⁻¹² to 10⁻² molar. The impedimetric measurement approach provides high selectivity and sensitivity while enabling direct detection without enzymatic requirements.

Machine learning integration has enhanced the capabilities of electrochemical urea sensors, providing improved accuracy and reliability through advanced data processing algorithms. Multi-walled carbon nanotube-zinc oxide-copper oxide micro-flower modified biosensors demonstrated sensitivity of 117.98 milliamperes per millimolar per square centimeter with detection limits of 78.479 nanomolar. The integration of regression-based machine learning models enables accurate prediction of urea concentrations from cyclic voltammetry parameters.

Electrocatalytic urea synthesis applications have demonstrated the potential for sustainable urea production through carbon-nitrogen coupling reactions. Ruthenium-doped copper bismuth/carbon nanotube multisite catalysts achieved urea yields exceeding 40.0 millimoles per hour per gram across broad nitrate concentration ranges. The highest Faradaic efficiency of 75.6% represents a significant advancement in electrochemical urea synthesis, demonstrating the viability of sustainable production pathways.

Real-time monitoring capabilities have been developed for continuous urea concentration measurement in flowing systems. Urease immobilized silk fibroin membrane sensors mounted in polydimethylsiloxane housings demonstrated linear current-concentration characteristics in the clinically significant range of 0.1-20 millimolar. These systems maintain analytical performance under flow conditions, enabling real-time monitoring applications in dialysis and biomedical devices.

Physical Description

Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals, Liquid; Other Solid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid

Colourless to white, prismatic, crystalline powder or small, white pellets

White solid with a characteristic odor; [ICSC]

Solid

WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Tetragonal prisms

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

Taste

Density

1.3230 @ 20 °C/4 °C

On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%

g/cm³

LogP

-2.11 (LogP)

log Kow = -2.11

-2.11

-3.00/-1.54

Odor

Almost odorless

Decomposition

Melting Point

132 °C to 135 °C

132.70 °C

Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C

132 °C

132.7-135 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3925 of 4106 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

UREA IS /USED LESS COMMONLY THAN OTHER OSMOTIC AGENTS/ FOR THE SHORT-TERM REDUCTION OF INTRAOCULAR PRESSURE & VITREOUS VOL ... IN ANGLE-CLOSURE GLAUCOMA .. PRIOR TO SURGERY ... IN CHRONIC GLAUCOMA ... PRE- AND POSTOPERATIVE TREATMENT.

DOSE--USUAL, IV INFUSION, 100 MG TO 1 G/KG DAILY, AS 30% SOLN IN DEXTROSE INJECTION @ RATE NOT EXCEEDING 4 ML/MIN.

USED TOPICALLY IN THE TREATMENT OF PSORIASIS, ICHTHYOSIS, ATOPIC DERMATITIS, AND OTHER DRY, SCALY CONDITIONS.

For more Therapeutic Uses (Complete) data for UREA (14 total), please visit the HSDB record page.

Pharmacology

Urea is a nitrogenous compound containing a carbonyl group attached to two amine groups with osmotic diuretic activity. In vivo, urea is formed in the liver via the urea cycle from ammonia and is the final end product of protein metabolism. Administration of urea elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain, cerebrospinal fluid and eye, into interstitial fluid and plasma, thereby decreasing pressure in those tissues and increasing urine outflow.

ATC Code

B05 - Blood substitutes and perfusion solutions

B05B - I.v. solutions

B05BC - Solutions producing osmotic diuresis

B05BC02 - Carbamide

D - Dermatologicals

D02 - Emollients and protectives

D02A - Emollients and protectives

D02AE - Carbamide products

D02AE01 - Carbamide

Mechanism of Action

Vapor Pressure

1.2X10-5 mm Hg @ 25 °C

Impurities

0.3-2.0 wt% of biuret is typically present in solid urea

Other CAS

4744-36-9

Absorption Distribution and Excretion

... UREA ... PENETRATES OTHER CELLS RAPIDLY, ENTERS THE BRAIN ONLY VERY SLOWLY ...

... DISTRIBUTED APPROX IN TOTAL BODY WATER ... HAVE BEEN USED FOR MEASUREMENT OF TOTAL BODY WATER.

EXCRETION OF UREA DURING SWEATING IN MAN: 1.84 SWEAT/PLASMA RATIO WITH PKA @ 13.8. /FROM TABLE/

For more Absorption, Distribution and Excretion (Complete) data for UREA (6 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

UREA IS OFTEN RECONSTITUTED WITH INVERT SUGAR SOLN. INVERT SUGAR CONTAINS FRUCTOSE, WHICH CAN CAUSE SEVERE REACTION (HYPOGLYCEMIA, NAUSEA, VOMITING, TREMORS, COMA, & CONVULSIONS) IN PATIENTS WITH HEREDITARY FRUCTOSE INTOLERANCE (ALDOLASE DEFICIENCY).

In general osmotic diuretics are contraindicated in patients who are anuric due to severe renal disease or who are unresponsive to test doses of the drugs. Urea may cause thrombosis or pain if extravasation occurs, and it should not be admin to patients with impaired liver function because of the risk of elevation of blood ammonia levels. Both mannitol and urea are contraindicated in patients with active cranial bleeding.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> CHEWING_GUM_BASE_COMPOUND; TEXTURIZER; THICKENER; YEAST_FOOD; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Antistatic; Humectant

Methods of Manufacturing

Liquid ammonia and liquid carbon dioxide at 1750-3000 psi and 160-200 °C react to form ammonium carbamate, NH4CO2NH2, which decomposes at lower pressure (about 80 psi) to urea and water. Method of purification: crystallization.

General Manufacturing Information

Printing Ink Manufacturing

Synthetic Dye and Pigment Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Plastics Material and Resin Manufacturing

Paper Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Synthetic Rubber Manufacturing

Transportation Equipment Manufacturing

Miscellaneous Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Wholesale and Retail Trade

Utilities

Plastics Product Manufacturing

All other Petroleum and Coal Products Manufacturing

Fabricated Metal Product Manufacturing

Services

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Rubber Product Manufacturing

Mining (except Oil and Gas) and support activities

Wood Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Urea: ACTIVE

Occurs in urine and other body fluids. First org cmpd to be synthesized ...

Pure urea should not give the biuret reaction unless heated above melting point. In practice all reagent grade urea gives positive biuret reaction.

ALTHOUGH UREA ... HAS BEEN EMPLOYED IN THE PAST AS ORAL DIURETICS FOR TREATMENT OF CHRONIC EDEMA ... IT HAS BEEN REPLACED BY SUPERIOR AGENTS.

UREA, THE DIAMIDE OF CARBONIC ACID, IS MOST IMPORTANT DEGRADATION OF PROTEIN CATABOLISM IN MAN, IN OTHER MAMMALS & IN CERTAIN OTHER ANIMAL SPECIES. UREA IS FORMED IN LIVER & FORMS THE MAJOR PART OF ORGANICS IN URINE.

Analytic Laboratory Methods

A technique for hydrolyzing urea using 78% w/w sulfuric acid (20 minute refluxing). ... This assay can be used to determine urea in creams.

AOAC Method 959.03. Urea in fertilizers. Urease method.

AOAC Method 983.01. Urea and methyleneureas (water soluble) in fertilizers. Liquid chromatographic method.

For more Analytic Laboratory Methods (Complete) data for UREA (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Urea detn milk by enzymic hydrolysis and photometry

Interactions

TREATMENT OF GUINEA PIGS WITH UREA INCR THE EFFECT OF THEIR SUBSEQUENT SENSITIZATION WITH EPOXY RESIN (EGK-19) OR K2CR207. UREA TREATMENT INCR PERCENTAGE OF ANIMALS SENSITIZED BY EPOXY RESINS FROM 50-87%. UREA ALONE DID NOT SENSITIZE SKIN.

The hemolytic action on human red blood cells (RBC) and the aggregations of human and rat red blood cells in the presence of sodium alginate were studied. Sodium alginate had no hemolytic action on human red blood cells. Human and rat red blood cells showed a marked aggregation by sodium alginate in a neutral medium. Sodium alginates having larger molecular weights showed more pronounced activities for aggregation of red blood cells as compared with those having smaller molecular weights, and the aggregation of red blood cells increased with an increase in the concentration of sodium alginate. The aggregation was inhibited by urea, suggesting the aggregation of red blood cells is caused by hydrogen bonding. When sodium alginate was added to human or rat blood rouleaux formation of red blood cells covered with fibrin net was observed in the coagulation cruor (blood clot).

Osmotic diuretics (mannitol, urea) decrease the effect on serum lithium level; significant increase in lithium excretion. /Lithium-drug interactions; from table/

Dates

[Nitrogen uptake, distribution, and utilization in young bearing Huangguan pear trees under

Ming-de Sun, Yang Wu, Zhen-Xu Liang, Hai-Qing Tian, Yan-Yan Zhao, Rui-Rui DU, Jun Liu, Song-Zhong LiuPMID: 34494739 DOI: 10.13287/j.1001-9332.202006.029

Abstract

We investigated the characteristics of nitrogen uptake, distribution, and utilization in the three-year-old bearing Huangguan pear trees followingN-urea application in early spring. The results showed that the growth of pear trees was mainly depended on vegetative organs such as shoots and leaves at the stage from budbreak to shoot growth arrest, but mainly on storage organs (roots) and supplemented by the formation of fruit yield and quality at the stage from shoot growth arrest stage to fruit harvest. Meanwhile, tree biomass, especially that storage organs, substantially increased. All organs, especially newly developed shoots and leaves, acquired more N in shoot growth arrest stage due to vigorous growth, with relatively higher N derived from fertilizer (Ndff). Ndff of each organ except for root was lower at fruit maturity stage than that at shoot growth stage. Most of the labeled nitrogen was distributed in the newly developed organs (shoots and leaves) from budbreak to shoot growth arrest stage, but in the storage organs during shoot growth arrest stage to fruit maturity stage. Labeled fertilizer nitrogen was mainly distributed in the storage organs, followed by the vegetative organs. Reproductive organs had the lowest allocation in the experimental stage. For the three-years-old pear trees, the ratio of absorbed N from fertilizer was responsible for 31.1% and 21.0% of total absorbed nitrogen from budbreak to shoot growth arrest stage and from shoot growth arrest stage to fruit maturity stage, respectively, with the remaining N (68.9% and 79.0% of total) being absorbed from soil N.

Do the Renal Function Parameters of Serum and Salivary Urea and Creatinine Alter in Smokeless Tobacco Chewers? A Case-Control Study

Suman Basavarajappa, ShahiraPMID: 34463293 DOI:

Abstract

To evaluate and correlate the salivary urea and creatinine levels to the serum levels in smokeless tobacco (SLT) chewers.The present study included 60 subjects, 30 SLT chewers, and 30 controls aged between 20 years and 60 years. Serum and salivary urea and creatinine levels were estimated using Berthelot-urease method enzymatic colorimetric method and modified Jaffe's method, respectively.

The mean salivary urea, mean serum, and salivary creatinine levels were higher in SLT chewers (33.77 ± 15.04, 0.76 ± 0.17, and 0.17 ± 0.07 mg/dL, respectively) than controls (32.3 ± 14.73, 0.67 ± 0.15, and 0.13 ± 0.05 mg/dL, respectively). Although serum and salivary urea showed a strongly positive correlation (

= 0.654,

< 0.001**) among SLT chewers and controls, no correlation was noted for serum and salivary creatinine (

= 0.098,

= 0.606). Receiver operating curve (ROC) analysis revealed better sensitivity and specificity of serum and salivary creatinine than for urea among both SLT chewers and controls.

Salivary urea, serum, and salivary creatinine levels were higher among SLT chewers than controls showing that SLT can be nephrotoxic.

Smokeless tobacco chewers can be assessed for early renal damage caused by the tobacco products using salivary parameters of urea and creatinine so that they can be counseled for the risk of renal diseases and referred appropriately.

[Effects of inhibitors and pig manure on the transformation of urea nitrogen in paddy soil]

Chun-Xiao Yu, Li-Li Zhang, Li-Jie Yang, Wen-Tao Li, Kai-Kuo Wu, Xue-Shi Xie, Dong-Po Li, Zhi-Jie WuPMID: 34494736 DOI: 10.13287/j.1001-9332.202006.026

Abstract

With the aim to understand the response of different nitrogen forms in paddy soil under the conditions of urea combined with inhibitors and pig manure, and to explore the nitrogen retention and supply capacity of paddy soil under different management strategy, we conducted a pot experiment withN labeled urea. There were six treatments: no nitrogen fertilizer (CK), pig manure (M), urea (N), urea+pig manure (NM), urea+inhibitor (NI), urea+inhibitor+pig manure (NIM). Urease inhibitor (PPD+NBPT) and nitrification inhibitor (DMPP) were used as the inhibitor combination. Soil nitrogen pools, conservation of

N labeled urea, and rice N adsorption were measured in rice seedling, tillering, and mature stages. Results showed that pig manure significantly increased soil ammonium concentration, soil microbial biomass nitrogen and fixed ammonium, as well as the storage of urea nitrogen in various pools at tillering stage, and significantly increased rice yield. Addition of the inhibitors increased NH

fixation by clay minerals and nitrogen immobilization by microorganisms compared with treatment N, and increased urea-derived NH

fixation by clay minerals compared with treatment NM. Pathway analysis showed that pig manure increased urea-N assimilation and yield of rice. The urea-derived ammonium fixed by clay minerals was temporarily stored after inhibitors application. NIM treatment stored more N in microbial biomass, and the released ammonium coupled the turnover and mineralization of microbial provided more available nitrogen for the later growth of rice. Both NM and NIM treatments are recommended in paddy fields of north China.

Evaluating pimavanserin as a treatment for psychiatric disorders: A pharmacological property in search of an indication

John Davis, Daisy Zamora, Mark Horowitz, Stefan LeuchtPMID: 34404290 DOI: 10.1080/14656566.2021.1942455

Abstract

: Pimavanserin is FDA-approved to treat hallucinations and delusions associated with Parkinson's disease psychosis. As a potent 5-HTinverse agonist/antagonist, it could be efficacious in other psychiatric disorders. Recently, several studies have investigated this potential.

: The authors review the efficacy and adverse effects of pimavanserin for hallucinations in dementia, major depression, and schizophrenia.

: Two controlled studies suggest pimavanserin has potential as a treatment for hallucinations in dementia. In patients with depression who did not respond to antidepressant treatment, pimavanserin augmentation was efficacious in a phase 2 study. Pimavanserin augmentation also alleviated sexual side effects of SSRI and SSNI. However, Acadia Pharmaceuticals stated in a press release that it does not plan further antidepressant trials based on its phase 3 trial, which showed a nonsignificant trend toward an antidepressant effect. Since almost all existing antipsychotics fail to substantially benefit negative symptoms, better treatments are needed. Pimavanserin augmentation of antipsychotics did benefit negative symptoms (effect size≈0.2) but failed to reduce the total PANSS score significantly in two large, well-controlled double-blind studies. Pimavanserin has a good safety profile.

Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes

Ladislav Janovec, Eva Kovacova, Martina Semelakova, Monika Kvakova, Daniel Kupka, David Jager, Maria KozurkovaPMID: 34443446 DOI: 10.3390/molecules26164860

Abstract

A novel series of proflavine ureas, derivatives-

, were synthesized on the basis of molecular modeling design studies. The structure of the novel ureas was obtained from the pharmacological model, the parameters of which were determined from studies of the structure-activity relationship of previously prepared proflavine ureas bearing

-alkyl chains. The lipophilicity (Log

) and the changes in the standard entropy (Δ

°) of the urea models, the input parameters of the pharmacological model, were determined using quantum mechanics and cheminformatics. The anticancer activity of the synthesized derivatives was evaluated against NCI-60 human cancer cell lines. The urea derivatives azepyl

, phenyl

and phenylethyl

displayed the highest levels of anticancer activity, although the results were only a slight improvement over the hexyl urea, derivative

, which was reported in a previous publication. Several of the novel urea derivatives displayed GI

values against the HCT-116 cancer cell line, which suggest the cytostatic effect of the compounds azepyl

-0.44 μM, phenyl

-0.23 μM, phenylethyl

-0.35 μM and hexyl

-0.36 μM. In contrast, the novel urea derivatives

,

and

exhibited levels of cytotoxicity three orders of magnitude lower than that of hexyl urea

or amsacrine.

[Ripretinib in the treatment of advanced gastrointestinal stromal tumor with metastases in liver, lung and bone: a case report]

Y Meng, L L Li, H Wang, X ZhaoPMID: 34530565 DOI: 10.3760/cma.j.cn.441530-20210702-00255

Abstract

Anaphylactic shock in a patient with severe aortic stenosis treated with adrenaline and landiolol for circulatory management: A case report

Akihiro Yokoyama, Motohiro Sekino, Taiga Ichinomiya, Hironori Ishizaki, Keiko Ogami-Takamura, Takashi Egashira, Rintaro Yano, Sojiro Matsumoto, Ushio Higashijima, Tetsuya HaraPMID: 34477163 DOI: 10.1097/MD.0000000000027135

Abstract

We present the first case of a patient with severe aortic stenosis who developed anaphylactic shock and was successfully treated with adrenaline and landiolol, a highly selective β1-receptor blocker, to prevent disruption of the myocardial oxygen supply-demand balance caused by tachycardia.An 86-year-old woman was scheduled for simultaneous anterior-posterior fixation for a burst fracture of the 12th thoracic vertebra; 200 mg sugammadex, a neuromuscular blocking agent antagonist, was administered postoperatively, and she was extubated without complications. However, 6 min after extubation, her blood pressure decreased abruptly to 55/29 mm Hg, and her heart rate increased to 78 bpm. Then, we intervened with fluid loading, an increased dose of noradrenaline, and phenylephrine administration. However, her blood pressure did not increase.

A general observation revealed urticaria on the lower leg; thus, we suspected anaphylactic shock due to sugammadex administration.

We carefully administered 2 doses of 0.05 mg adrenaline and simultaneously administered landiolol at 60 μg/kg/min to suppress adrenaline-induced tachycardia. Adrenaline administration resulted in a rapid increase in blood pressure to 103/66 mm Hg and a maximum heart rate of 100 bpm, suppressing excessive tachycardia.

The patient's general condition was stable after the intervention, and circulatory agonists could be discontinued the following day. She was discharged from the intensive care unit on the fourth postoperative day.

Landiolol may help control the heart rate of patients with aortic stenosis and anaphylactic shock. The combined use of landiolol and adrenaline may improve patient outcomes; however, their efficacy and risks must be evaluated by studying additional cases.

Urea based foldamers

Sung Hyun Yoo, Bo Li, Christel Dolain, Morgane Pasco, Gilles GuichardPMID: 34325800 DOI: 10.1016/bs.mie.2021.04.019

Abstract

N,N'-linked oligoureas are a class of enantiopure, sequence-defined peptidomimetic oligomers without amino acids that form well-defined and predictable helical structures akin to the peptide α-helix. Oligourea-based foldamers combine a number of features-such as synthetic accessibility, sequence modularity, and folding fidelity-that bode well for their use in a range of applications from medicinal chemistry to catalysis. Moreover, it was recently recognized that this synthetic helical backbone can be combined with regular peptides to generate helically folded peptide-oligourea hybrids that display additional features in terms of helix mimicry and protein-surface recognition properties. Here we provide detailed protocols for the preparation of requested monomers and for the synthesis and purification of homo-oligoureas and peptide-oligourea hybrids.Role of the cardiovascular system in ammonia excretion in early life stages of zebrafish (

Y Wang, C Pasparakis, M GrosellPMID: 34318705 DOI: 10.1152/ajpregu.00284.2020

Abstract

The purpose of this study was to investigate if the cardiovascular system is important for ammonia excretion in the early life stages of zebrafish. Morpholino knockdowns of cardiac troponin T (TNNT2) or vascular endothelial growth factor A (VEGFA) provided morphants with nonfunctional circulation. At the embryonic stage [30-36 h postfertilization (hpf)], ammonia excretion was not constrained by a lack of cardiovascular function. At 2 days postfertilization (dpf) and 4 dpf, morpholino knockdowns of TNNT2 or VEGFA significantly reduced ammonia excretion in all morphants. Expression of,

, and

showed no significant changes but the mRNA levels of the urea transporter (

) were upregulated in the 4 dpf morphants. Taken together,

,

,

, and

gene expression and an unchanged tissue ammonia concentration but an increased tissue urea concentration, suggest that impaired ammonia excretion led to increased urea synthesis. However, in larvae anesthetized with tricaine or clove oil, ammonia excretion was not reduced in the 4 dpf morphants compared with controls. Furthermore, oxygen consumption was reduced in morphants regardless of anesthesia. These results suggest that cardiovascular function is not directly involved in ammonia excretion, but rather reduced activity and external convection may explain reduced ammonia excretion and compensatory urea accumulation in morphants with reduced cardiovascular function.

Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures

Joanna Janisiak, Patrycja Kopytko, Marta Tkacz, Dorota Rogińska, Magdalena Perużyńska, Bogusław Machaliński, Andrzej Pawlik, Maciej TarnowskiPMID: 34360791 DOI: 10.3390/ijms22158023